molecular formula C13H12O5 B12335281 1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester CAS No. 859857-53-7

1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester

Cat. No.: B12335281
CAS No.: 859857-53-7
M. Wt: 248.23 g/mol
InChI Key: RIIIHRKDGUOQJF-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester is a chemical compound with the molecular formula C13H12O5 It is a derivative of benzenedicarboxylic acid and is characterized by the presence of a propynyloxy group attached to the benzene ring

Preparation Methods

The synthesis of 1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester typically involves the esterification of 1,3-benzenedicarboxylic acid with methanol in the presence of a catalyst. The propynyloxy group is introduced through a subsequent reaction with propargyl alcohol. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the esterification process .

Chemical Reactions Analysis

1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like copper sulfate for click reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester involves its interaction with molecular targets through its functional groups. The propynyloxy group can participate in click reactions, forming stable triazole rings that can bind to specific targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with biological molecules and pathways .

Comparison with Similar Compounds

1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to undergo click reactions efficiently, making it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

859857-53-7

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

dimethyl 5-prop-2-ynoxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C13H12O5/c1-4-5-18-11-7-9(12(14)16-2)6-10(8-11)13(15)17-3/h1,6-8H,5H2,2-3H3

InChI Key

RIIIHRKDGUOQJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC#C)C(=O)OC

Origin of Product

United States

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